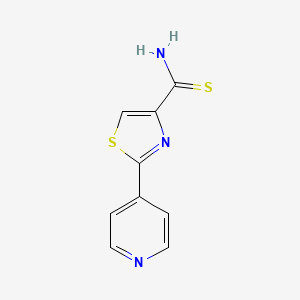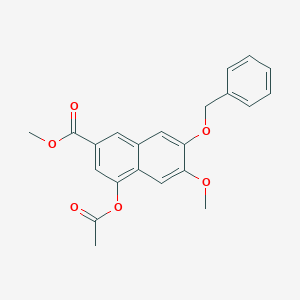![molecular formula C10H9N3O2 B13930843 6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)
6-benzyl-2H-[1,2,4]triazine-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The benzyl group attached to the triazine ring enhances its chemical properties and potential applications. Triazine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2H-[1,2,4]triazine-3,5-dione typically involves the reaction of 1,2,4-triazin-3,5(2H,4H)-dione with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a dry solvent like acetone and is catalyzed by 18-crown-6-ether to enhance the reaction efficiency . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput. The reaction parameters, such as temperature, pressure, and solvent composition, are carefully controlled to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Benzyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl triazine oxides, while reduction can produce benzyl triazine alcohols.
Wissenschaftliche Forschungsanwendungen
6-Benzyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 6-benzyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets. For example, as an inhibitor of D-amino acid oxidase, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids . This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which is used in the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound is structurally similar but contains a hydroxy group instead of a benzyl group.
2,4-Dibenzyl-1,2,4-triazin-3,5(2H,4H)-dione: This derivative has two benzyl groups and exhibits different biological activities compared to the mono-benzyl derivative.
Uniqueness
6-Benzyl-2H-[1,2,4]triazine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high selectivity and potency makes it a valuable compound for therapeutic research .
Eigenschaften
Molekularformel |
C10H9N3O2 |
|---|---|
Molekulargewicht |
203.20 g/mol |
IUPAC-Name |
6-benzyl-2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-8(12-13-10(15)11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,11,13,14,15) |
InChI-Schlüssel |
GFMZRLHACQXOBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=NNC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


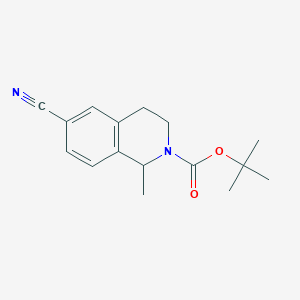
![Imidazo[1,2-b]pyridazin-7-ol](/img/structure/B13930780.png)

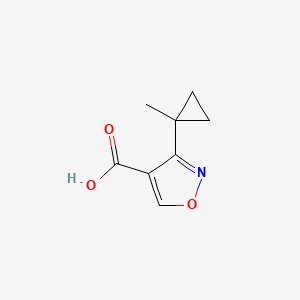

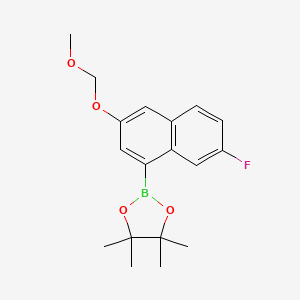
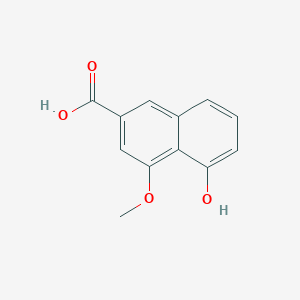
![Ethyl 6-cyclopropylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13930808.png)
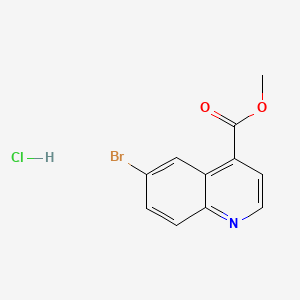

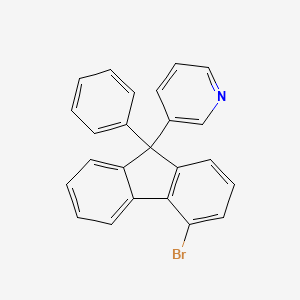
![3-(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-6-yl)benzoic acid](/img/structure/B13930819.png)
